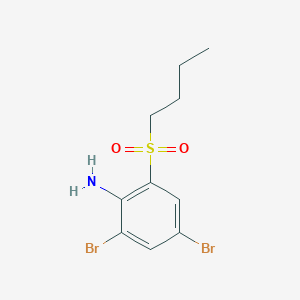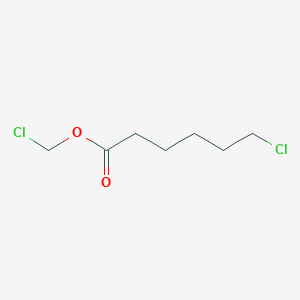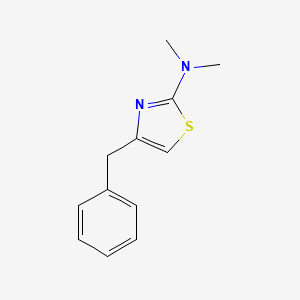
4-Benzyl-N,N-dimethyl-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-N,N-dimethyl-1,3-thiazol-2-amine is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
The synthesis of 4-Benzyl-N,N-dimethyl-1,3-thiazol-2-amine typically involves the reaction of thioamides with α-haloketones or α-haloesters . One common method is the Hantzsch thiazole synthesis, which involves the cyclization of thioamides with α-haloketones under basic conditions . Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to increase yield and efficiency .
Chemical Reactions Analysis
4-Benzyl-N,N-dimethyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Scientific Research Applications
4-Benzyl-N,N-dimethyl-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: Thiazole derivatives are known for their antimicrobial, antifungal, antiviral, and anticancer activities. This compound may be explored for its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 4-Benzyl-N,N-dimethyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. Thiazole compounds can inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access . They may also interact with receptors, modulating signal transduction pathways . The exact mechanism of action depends on the specific biological target and the nature of the thiazole derivative.
Comparison with Similar Compounds
4-Benzyl-N,N-dimethyl-1,3-thiazol-2-amine can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
These compounds share the thiazole ring but differ in their substituents and biological activities, highlighting the versatility and uniqueness of this compound.
Properties
CAS No. |
85656-42-4 |
|---|---|
Molecular Formula |
C12H14N2S |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
4-benzyl-N,N-dimethyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H14N2S/c1-14(2)12-13-11(9-15-12)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChI Key |
WLAYICIHUUSULF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=CS1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


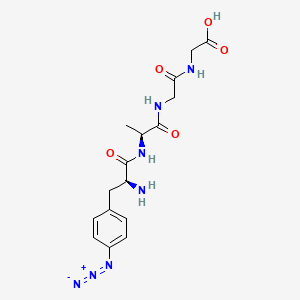
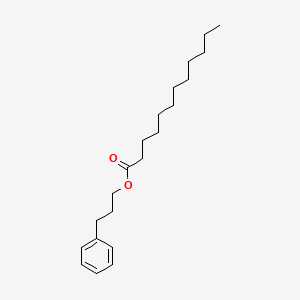
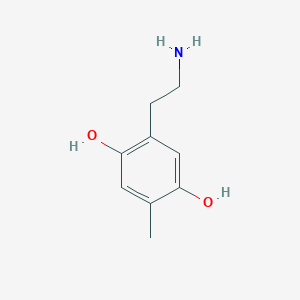
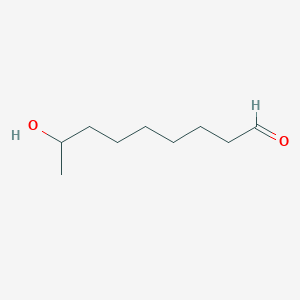
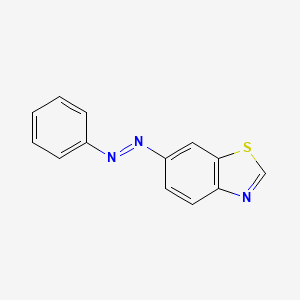
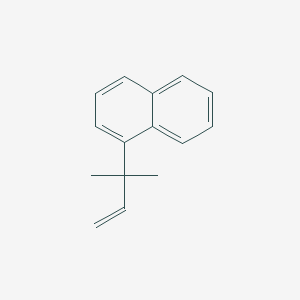
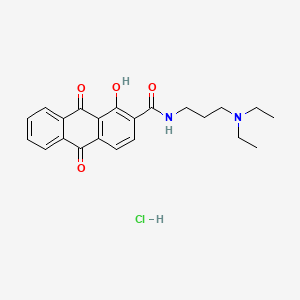
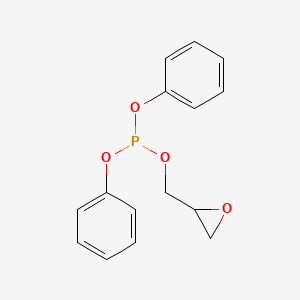
![2-[4-(3-Chloropropanoyl)phenoxy]ethyl acetate](/img/structure/B14415501.png)
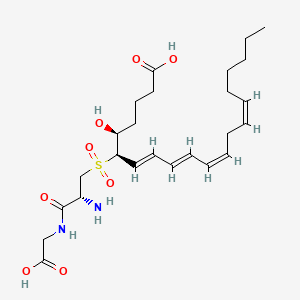
![2-Bromo-5-[(prop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14415507.png)

